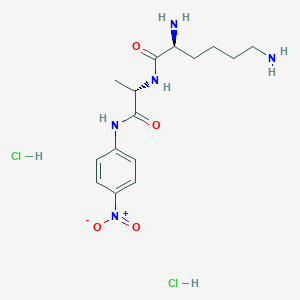

H-Lys-Ala-pNA 2HCl

Übersicht

Beschreibung

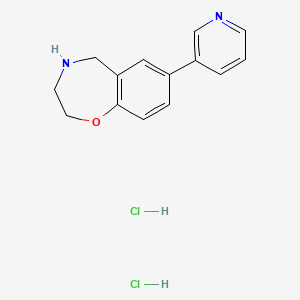

“H-Lys-Ala-pNA 2HCl” is a chromogenic substrate for dipeptidyl aminopeptidase II (DPPII), and it can also be cleaved by a dipeptidyl peptidase V . It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .

Synthesis Analysis

The synthesis of “this compound” involves complex biochemical processes. For instance, the proline-specific X-prolyl dipeptidyl aminopeptidase (PepX; EC 3.4.14.11) and the general aminopeptidase N (PepN; EC 3.4.11.2) from Lactobacillus helveticus ATCC 12046 were produced recombinantly in E. coli BL21 (DE3) via bioreactor cultivation .Molecular Structure Analysis

The molecular structure of “this compound” is complex and specific. It is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl .Chemical Reactions Analysis

“this compound” reacts with proteolytic enzymes under the formation of color or fluorescence which can be followed spectrophotometrically and the intensity of which is proportional to the proteolytic activity of the enzyme .Physical And Chemical Properties Analysis

“this compound” is a synthetic compound with a molecular weight of 410.3 and the sum formula is C₁₅H₂₃N₅O₄ · 2 HCl . It is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Dipeptidyl-Aminopeptidase II (DPPII)-Substrat

H-Lys-Ala-pNA 2HCl ist ein chromogenes Substrat für Dipeptidyl-Aminopeptidase II (DPPII) . DPPII ist ein Enzym, das Dipeptide vom N-Terminus eines Proteins abspaltet. Diese Eigenschaft wird in verschiedenen Forschungsanwendungen genutzt, darunter die Untersuchung der Proteinverdauung und -absorption, des Peptidstoffwechsels und der Funktion von DPPII in verschiedenen Organismen .

Dipeptidyl-Peptidase V (DPP V)-Substrat

Neben DPPII wird this compound auch von einer Dipeptidyl-Peptidase V (DPP V) aus Aspergillus fumigatus gespalten . Aspergillus fumigatus ist ein Pilz, der beim Menschen schwere Krankheiten verursachen kann, und DPP V ist einer seiner Virulenzfaktoren. Daher kann diese Verbindung in der Forschung zu Pilzinfektionen und deren Behandlung eingesetzt werden .

Hydrolyse von Nahrungsproteinen

Die Verbindung kann in Studien zur Hydrolyse von Nahrungsproteinen eingesetzt werden . So kann sie beispielsweise verwendet werden, um die Aktivität von Exopeptidasen wie PepX und PepN aus Lactobacillus helveticus zu untersuchen, die für die Hydrolyse von Nahrungsproteinen wichtig sind . Diese Enzyme haben einen klaren synergistischen Effekt in Caseinhydrolysestudien und erhöhen den relativen Hydrolyseverlauf um etwa 132% .

Enzymkinetik

This compound kann in der Untersuchung der Enzymkinetik eingesetzt werden . Zum Beispiel kann es verwendet werden, um die Substratinhibition von PepN und die Produktinhibition sowohl von PepX als auch von PepN zu untersuchen . Diese Studien können wertvolle Einblicke in die Mechanismen dieser Enzyme und ihre möglichen Anwendungen liefern.

Gerinnungsdiagnostik und -forschung

Die Verbindung kann bei der Entwicklung und Produktion von chromogenen und fluorogenen Peptidsubstraten zur Messung der enzymatischen Aktivität von Serinproteasen eingesetzt werden, die an der Gerinnung und Fibrinolyse beteiligt sind . Dies kann besonders nützlich für die Gerinnungsdiagnostik und -forschung sein .

Qualitätskontrolle von pharmazeutischen Präparaten

This compound kann in der Qualitätskontrolle von pharmazeutischen Präparaten verwendet werden . So kann es beispielsweise zur Messung der Aktivität von Enzymen verwendet werden, die im Rahmen der Qualitätskontrolle kontrolliert werden müssen .

Wirkmechanismus

Target of Action

H-Lys-Ala-pNA 2HCl is a chromogenic substrate primarily targeted by dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V) from Aspergillus fumigatus . These enzymes play a crucial role in protein hydrolysis, a process that breaks down proteins into smaller peptides or amino acids .

Mode of Action

The compound interacts with its targets (DPPII and DPP V) through a process known as enzymatic hydrolysis . In this process, the enzyme breaks the bond between the lysine (Lys) and alanine (Ala) in the this compound molecule, releasing p-nitroaniline (pNA). This cleavage is a result of the enzymatic activity of DPPII and DPP V .

Biochemical Pathways

The action of this compound primarily affects the protein hydrolysis pathway. When the compound is cleaved by DPPII or DPP V, it results in the breakdown of proteins into smaller peptides or amino acids. This process is essential in various biological functions, including nutrient absorption and cellular signaling .

Result of Action

The cleavage of this compound by DPPII and DPP V results in the release of p-nitroaniline (pNA), a molecule that can be detected spectrophotometrically. The intensity of the color produced is proportional to the enzymatic activity of DPPII and DPP V, providing a measure of these enzymes’ activity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of DPPII and DPP V, and consequently the cleavage of this compound, can be affected by factors such as pH, temperature, and the presence of other substances that can interact with the enzymes

Zukünftige Richtungen

The future directions of “H-Lys-Ala-pNA 2HCl” research could involve its potential use in medical and biotechnological applications due to its ability to bind with high sequence specificity to a chosen target in a gene sequence . It could also be used as a target for antithrombotic drug development or as part of quality control of pharmaceutical preparations .

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4.2ClH/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24;;/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHSTGSQZCXPK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

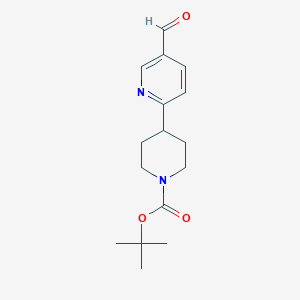

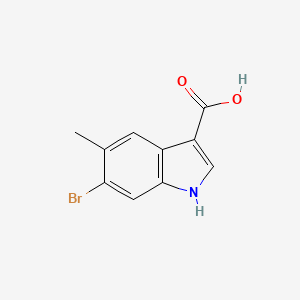

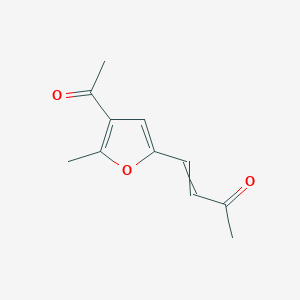

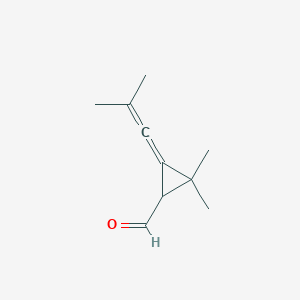

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)

![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)

![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)

![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)

![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)